2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, a dinitrobenzoyl group, and a propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to produce 4-methyl-3,5-dinitrobenzoic acid. This is followed by the formation of the benzoyl chloride derivative, which is then reacted with 6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key steps include the careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dinitrobenzoyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl group but lacks the benzothiophene core.
N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives: Similar in structure but with different functional groups and side chains.
Uniqueness
2-[(4-Methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core with a dinitrobenzoyl group and a propyl side chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H22N4O6S |
---|---|
Molecular Weight |
446.5g/mol |
IUPAC Name |
2-[(4-methyl-3,5-dinitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H22N4O6S/c1-3-4-11-5-6-13-16(7-11)31-20(17(13)18(21)25)22-19(26)12-8-14(23(27)28)10(2)15(9-12)24(29)30/h8-9,11H,3-7H2,1-2H3,(H2,21,25)(H,22,26) |
InChI Key |
BUOBZGCBJIKLGO-UHFFFAOYSA-N |
SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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